dimethyl (3R,4R)-4-hydroxypyrrolidine-1,3-dicarboxylate
Description
Dimethyl (3R,4R)-4-hydroxypyrrolidine-1,3-dicarboxylate is a chiral pyrrolidine derivative characterized by two methyl ester groups at positions 1 and 3, a hydroxyl group at position 4, and a defined (3R,4R) stereochemistry. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological and metabolic disorders. Its stereochemical configuration significantly influences its reactivity and biological activity, as minor changes in substituent orientation (e.g., cis vs. trans) alter molecular interactions .
Properties
Molecular Formula |
C8H13NO5 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
dimethyl (3R,4R)-4-hydroxypyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C8H13NO5/c1-13-7(11)5-3-9(4-6(5)10)8(12)14-2/h5-6,10H,3-4H2,1-2H3/t5-,6+/m1/s1 |
InChI Key |
RVDVDKBNPNKXQI-RITPCOANSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CN(C[C@@H]1O)C(=O)OC |
Canonical SMILES |
COC(=O)C1CN(CC1O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (3R,4R)-4-hydroxypyrrolidine-1,3-dicarboxylate typically involves asymmetric 1,3-dipolar cycloaddition reactions. One practical large-scale synthesis method involves the reaction of (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam with an achiral ylide precursor, N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine. This reaction proceeds without the need for chromatography and includes subsequent reduction steps using lithium aluminum hydride (LAH) and catalytic hydrogenation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of efficient crystallization techniques to separate diastereomers and the development of robust procedures for subsequent reactions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (3R,4R)-4-hydroxypyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like sodium borohydride (NaBH4) or LAH, and nucleophiles such as alkoxides or amines .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Dimethyl (3R,4R)-4-hydroxypyrrolidine-1,3-dicarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl (3R,4R)-4-hydroxypyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to fit into active sites of enzymes, influencing their activity and leading to various biochemical effects . The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of metabolic processes .
Comparison with Similar Compounds
Diethyl and tert-Butyl Ester Analogues
- Diethyl (±)-1-Benzylpyrrolidine-3,4-dicarboxylate (): Substituents: Ethyl esters at positions 3 and 4, benzyl group at position 1. The (±) racemic mixture reduces stereochemical specificity, limiting its utility in enantioselective synthesis . Synthetic Challenges: Macrocyclization attempts with this compound failed due to steric hindrance from the benzyl group .
- 1-(tert-Butyl) 3-Ethyl (2R,3R,4S)-4-Methyl-2-Phenylpyrrolidine-1,3-Dicarboxylate (): Substituents: Bulky tert-butyl and ethyl esters, methyl and phenyl groups. Key Differences: The tert-butyl group enhances steric protection of the ester, improving stability under acidic conditions. Diastereomeric Ratio (dr): Synthesized with dr = 61:39, highlighting challenges in achieving stereochemical purity compared to the (3R,4R)-configured target compound .
Hydroxypyrrolidine Derivatives with Varied Stereochemistry
(3S,4R)-1-tert-Butyl 3-Ethyl 4-Hydroxypyrrolidine-1,3-Dicarboxylate ():
- Stereochemistry: Inverse configuration at position 3 (S vs. R).
- Impact: Altered hydrogen-bonding patterns and enzyme-binding affinity. For example, in kinase inhibition assays, the (3S,4R) isomer showed 30% lower activity than the (3R,4R) form .
- Synthetic Yield: Comparable yields (95%) but requires chiral resolution techniques for purification .
Complex Pyrrolidine-Based Macrocycles
- Dimethyl 4-Ethoxy-1-(4-Methyl-2-Pyridyl)-5-Oxo-2,5-Dihydro-1H-Pyrrole-2,3-Dicarboxylate ():
- Structural Features: Incorporates a pyridyl group and ethoxy substituent, forming π-π interactions and hydrogen bonds.
- Key Difference: The conjugated dihydropyrrole ring increases electrophilicity, making it reactive toward nucleophiles—unlike the saturated pyrrolidine in the target compound .
- Applications: Used as a precursor for N-substituted 3-pyrrolines in heterocyclic drug synthesis .
Dihydropyridine Dicarboxylates
- 5-Ethyl 2-Methyl 4-(4-(tert-Butyl)Phenyl)-3,3-Dicyano-2-(2-Methoxy-2-Oxoethyl)Pyrrolidine-2,5-Dicarboxylate (): Structural Features: Six-membered dihydropyridine ring with cyano and tert-butylphenyl groups. Key Differences: The dihydropyridine core enables redox-active behavior, unlike the fully saturated pyrrolidine. This property is exploited in calcium channel modulators (e.g., amlodipine analogs) . Spectral Data: Distinctive IR absorption at 1745 cm⁻¹ (ester C=O) and 2220 cm⁻¹ (C≡N), absent in the target compound .
Biological Activity
Dimethyl (3R,4R)-4-hydroxypyrrolidine-1,3-dicarboxylate is a notable compound within the class of pyrrolidine derivatives, recognized for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, synthesis methods, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound features a unique structure characterized by two carboxylate groups and a hydroxyl group at the 4-position. The chirality at the 3 and 4 positions significantly influences its biological interactions.
Structural Formula:
Biological Activities
Research has identified several biological activities associated with this compound:
- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. For instance, it has shown effectiveness in inhibiting the growth of certain bacterial strains.
- Enzyme Inhibition: The compound has been evaluated for its potential as an enzyme inhibitor. Specific studies indicate that it may inhibit enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
- Neuroprotective Effects: Some research highlights its potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative disease models.
Synthesis Methods
The synthesis of this compound can be achieved through several synthetic routes:
- Multi-step Organic Synthesis: This involves the reaction of pyrrolidine derivatives with various reagents under controlled conditions to introduce the hydroxyl and carboxyl groups.
- Catalytic Processes: Employing catalysts can enhance the efficiency of synthesis, leading to higher yields and purity of the final product.
Comparative Analysis
A comparative analysis reveals how this compound stands out among similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Dimethyl (2S,4R)-4-hydroxy pyrrolidine-1,2-dicarboxylate | Pyrrolidine derivative | Different stereochemistry affecting biological activity |
| Cis-di-tert-butyl 4-hydroxypyrrolidine-1,3-dicarboxylate | Pyrrolidine derivative | Bulky tert-butyl groups influencing solubility |
| Dimethyl 1-(Hetero)aryl-4-oxo-pyrrolidine-1,3-dicarboxylate | Pyrrolidine derivative | Presence of heteroaryl groups enhancing pharmacological diversity |
The unique chirality and functional groups of this compound contribute to its distinctive properties compared to these similar compounds.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Study on Antimicrobial Activity: A study published in a peer-reviewed journal demonstrated that this compound inhibited the growth of Staphylococcus aureus with an IC50 value indicating significant antimicrobial potency.
- Enzyme Inhibition Research: Another research paper explored its role as an inhibitor of α-glucosidase enzymes. Results indicated that it could potentially lower blood glucose levels by inhibiting carbohydrate digestion.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
